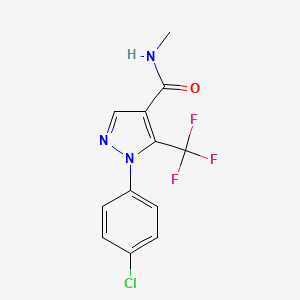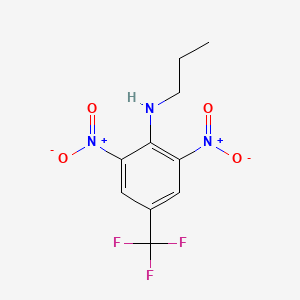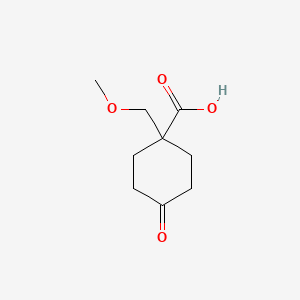
3-fluoro-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of fluorine and iodine substituents at positions 3 and 4, respectively, makes this compound particularly interesting for various chemical and biological applications.
作用机制
Target of Action
It’s structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They are often used as intermediates in the synthesis of biologically active compounds . The presence of fluorine and iodine atoms in the molecule could potentially enhance its reactivity and interaction with its targets.
Biochemical Pathways
Given its structural similarity to 4-iodopyrazole, it might be involved in the modulation of alcohol metabolism and mycobacterial cell wall biosynthesis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2941±200 °C, a density of 2429±006 g/cm3, and a pKa of 1027±050 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to 4-iodopyrazole, it might exhibit antileishmanial and antimalarial activities .
Action Environment
The action, efficacy, and stability of 3-fluoro-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is known to be influenced by the reaction conditions . Additionally, the compound’s light sensitivity and incompatibility with oxidizing agents, acids, and bases could also affect its action .
生化分析
Biochemical Properties
For instance, some pyrazoles can inhibit or activate certain enzymes, affecting biochemical reactions
Cellular Effects
It is known that pyrazoles can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 294.1±20.0 °C , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-iodo-1H-pyrazole can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods such as:
Palladium-Catalyzed Coupling: This method uses palladium catalysts to couple aryl iodides with terminal alkynes, followed by cyclization to form the pyrazole ring.
One-Pot Synthesis: A more efficient industrial method involves a one-pot, three-component reaction of aromatic aldehydes, molecular iodine, and hydrazines.
化学反应分析
Types of Reactions
3-fluoro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole oxides or reduction to form pyrazolines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, silver.
Major Products
Substituted Pyrazoles: Formed through substitution reactions.
Pyrazole Oxides: Formed through oxidation.
Pyrazolines: Formed through reduction.
科学研究应用
3-fluoro-4-iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmaceutical intermediate and its biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of agrochemicals and fluorescent dyes.
相似化合物的比较
Similar Compounds
- 3-fluoro-4-chloro-1H-pyrazole
- 3-fluoro-4-bromo-1H-pyrazole
- 3-fluoro-4-methyl-1H-pyrazole
Uniqueness
3-fluoro-4-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which impart distinct chemical and biological properties. The iodine atom makes it more reactive in substitution reactions, while the fluorine atom enhances its stability and bioactivity .
属性
IUPAC Name |
5-fluoro-4-iodo-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICHKLNSCAIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
